molecular formula C19H24N2O2S B4557288 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide

Cat. No.: B4557288
M. Wt: 344.5 g/mol
InChI Key: DAQYHWYKIBGPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.15584919 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Rhodium-Catalyzed Cyanation of C-H Bonds : N-cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to the one , has been employed as an efficient cyanating reagent in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds. This method facilitates the synthesis of benzonitrile derivatives with good to excellent yields, showcasing the utility of sulfonamide derivatives in facilitating complex organic transformations (Manthena Chaitanya et al., 2013).

Biochemistry and Enzyme Inhibition

Inhibition of Protein Kinases : Isoquinolinesulfonamides, including compounds structurally related to N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide, have been found to be potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitors show significant potential in biochemical research for dissecting signaling pathways and could be foundational in developing therapeutic agents (H. Hidaka et al., 1984).

Medicinal Chemistry and Pharmacology

Antimicrobial Activity : Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamides and their metal complexes have been synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains. Such findings indicate the potential of sulfonamide derivatives in the development of new antimicrobial agents (S. Vanparia et al., 2010).

Material Science

Fluorophores for Metal Ion Detection : The synthesis and characterization of compounds related to the one have contributed to the development of specific fluorophores for metal ion detection, such as Zn(II). These compounds exhibit fluorescence upon binding with Zn(II), highlighting their application in designing new materials for sensing and detection purposes (M. Kimber et al., 2003).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methylbenzenesulfonamide” is not available in the sources I have access to .

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-16-7-9-19(10-8-16)24(22,23)20-12-4-13-21-14-11-17-5-2-3-6-18(17)15-21/h2-3,5-10,20H,4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYHWYKIBGPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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